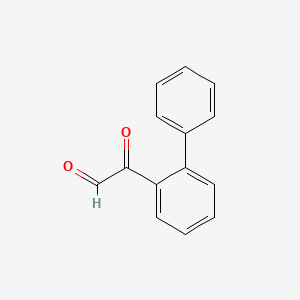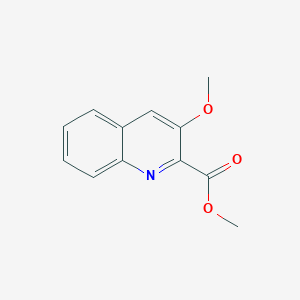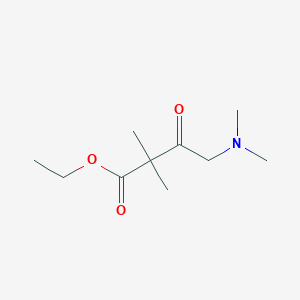
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C11H19NO3. It is a derivative of ethyl acetoacetate and contains a dimethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound, it lacks the dimethylamino group.
Dimethylaminoethyl methacrylate: Contains a dimethylamino group but differs in its ester structure.
Ethyl 4-dimethylaminobenzoate: Similar in containing a dimethylamino group, but with a different aromatic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
97374-77-1 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-6-14-9(13)10(2,3)8(12)7-11(4)5/h6-7H2,1-5H3 |
InChI Key |
JHVFZWONUSLGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
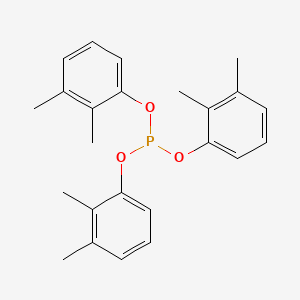
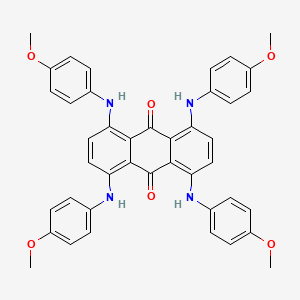
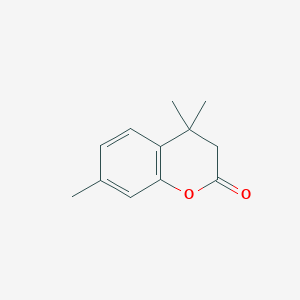
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)


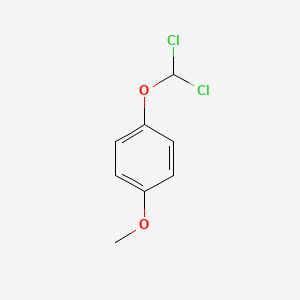
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
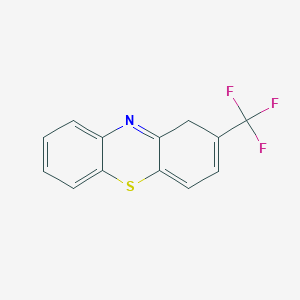
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
